molecular formula C18H11N3O2S B10801458 Acenaphtho[1,2-b]quinoxaline-9-sulfonamide

Acenaphtho[1,2-b]quinoxaline-9-sulfonamide

Cat. No.: B10801458
M. Wt: 333.4 g/mol
InChI Key: FMFNEOXGUBICBR-UHFFFAOYSA-N
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Description

WAY-604662 is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its unique molecular structure and properties, which make it a valuable tool for various experimental and industrial purposes.

Preparation Methods

The synthesis of WAY-604662 involves multiple steps, including specific reaction conditions and reagents. The preparation methods can be categorized into synthetic routes and industrial production methods:

Chemical Reactions Analysis

WAY-604662 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions, as well as the major products formed, are as follows:

  • Oxidation:
    • WAY-604662 can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • The major products formed from oxidation reactions may include oxidized derivatives of WAY-604662.
  • Reduction:
    • Reduction reactions of WAY-604662 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
    • The products of reduction reactions may include reduced forms of WAY-604662 with altered functional groups.
  • Substitution:
    • Substitution reactions involving WAY-604662 can occur with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.
    • Common reagents for substitution reactions include halogens, alkyl groups, and other functional groups.

Scientific Research Applications

WAY-604662 has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry:

  • Chemistry:
    • In chemistry, WAY-604662 is used as a reagent for various synthetic transformations and as a reference compound for analytical studies.
  • Biology:
    • In biological research, WAY-604662 is utilized to study cellular processes and molecular interactions. It may serve as a probe for investigating specific biochemical pathways.
  • Medicine:
    • WAY-604662 has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It may be used to explore its effects on specific molecular targets and pathways.
  • Industry:
    • In the industrial sector, WAY-604662 can be employed in the production of specialized chemicals and materials. Its unique properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of WAY-604662 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:

  • Molecular Targets:
    • WAY-604662 may interact with proteins, enzymes, or receptors involved in key biochemical pathways. These interactions can modulate the activity of the target molecules.
  • Pathways Involved:
    • The compound may influence signaling pathways, gene expression, or metabolic processes. Its effects on these pathways can lead to various biological outcomes.

Comparison with Similar Compounds

WAY-604662 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

  • Similar Compounds:
    • Compounds with similar molecular structures or functional groups may exhibit comparable properties and applications. Examples include other pyrazole or indole derivatives.
  • Uniqueness:
    • WAY-604662 stands out due to its specific molecular interactions and effects on biological pathways. Its unique properties make it a valuable tool for scientific research and industrial applications.

Properties

Molecular Formula

C18H11N3O2S

Molecular Weight

333.4 g/mol

IUPAC Name

acenaphthyleno[1,2-b]quinoxaline-9-sulfonamide

InChI

InChI=1S/C18H11N3O2S/c19-24(22,23)11-7-8-14-15(9-11)21-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)20-14/h1-9H,(H2,19,22,23)

InChI Key

FMFNEOXGUBICBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)S(=O)(=O)N)N=C4C3=CC=C2

Origin of Product

United States

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